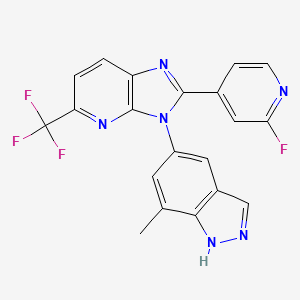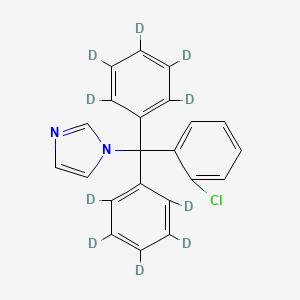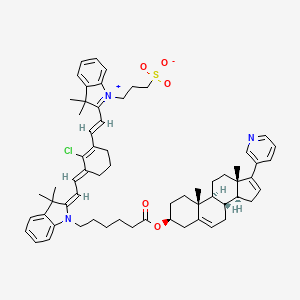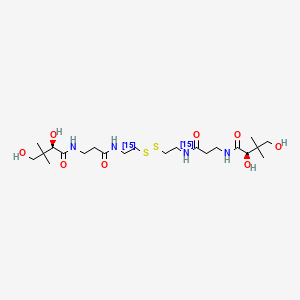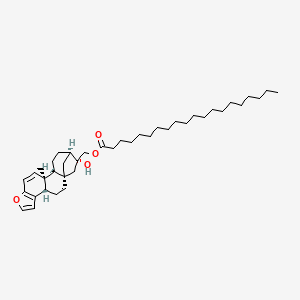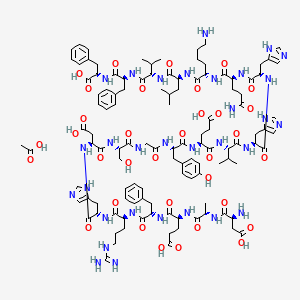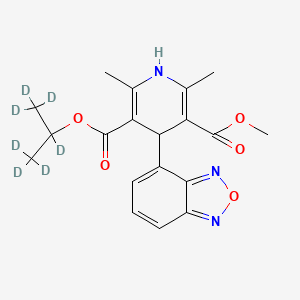
Isradipine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isradipine-d7 is a deuterated form of isradipine, a dihydropyridine calcium channel blocker. It is primarily used in scientific research as a tracer in pharmacokinetic studies due to its stable isotope labeling. Isradipine itself is used for the treatment of hypertension and has potential neuroprotective effects in conditions like Parkinson’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isradipine-d7 involves the incorporation of deuterium atoms into the isradipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the isradipine molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .
Analyse Des Réactions Chimiques
Types of Reactions
Isradipine-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Isradipine can be oxidized to form its corresponding pyridine derivative.
Reduction: Reduction reactions can convert isradipine back to its dihydropyridine form.
Substitution: Substitution reactions can occur at the aromatic ring or the ester groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include the oxidized pyridine derivative, reduced dihydropyridine form, and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
Isradipine-d7 is widely used in scientific research for various applications:
Pharmacokinetic Studies: As a stable isotope-labeled compound, it is used to trace the metabolic pathways and distribution of isradipine in the body.
Neuroprotection: Research has shown potential neuroprotective effects in models of Parkinson’s disease.
Hypertension Research: Used to study the effects of calcium channel blockers on blood pressure regulation.
Drug Development: Employed in the development and testing of new calcium channel blockers .
Mécanisme D'action
Isradipine-d7, like isradipine, exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels. This inhibition decreases arterial smooth muscle contractility and vasoconstriction, leading to vasodilation and reduced blood pressure. The binding of calcium ions to calmodulin and the subsequent activation of myosin light chain kinase are key steps in this process .
Comparaison Avec Des Composés Similaires
Isradipine-d7 is compared with other dihydropyridine calcium channel blockers such as:
- Nifedipine
- Amlodipine
- Felodipine
- Nimodipine
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking and analysis of the compound’s behavior in biological systems. This makes it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C19H21N3O5 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 3-O-methyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i1D3,2D3,9D |
Clé InChI |
HMJIYCCIJYRONP-SCENNGIESA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC)C)C |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One](/img/structure/B12386799.png)
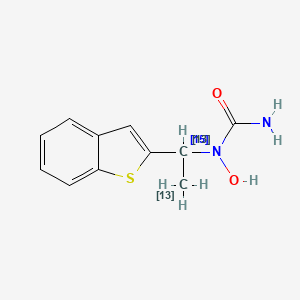
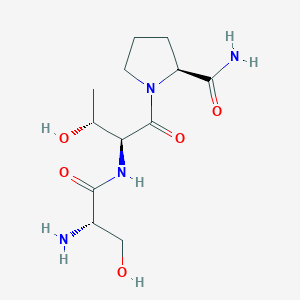


![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
